吡啶-2,3,5,6-四羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

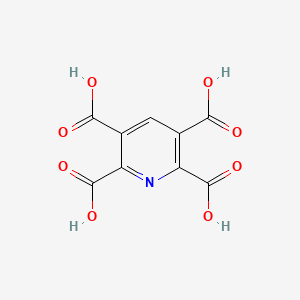

Pyridine-2,3,5,6-tetracarboxylic acid is a compound with the molecular formula C9H5NO8 . It is also known by its synonyms such as 2,3,5,6-pyridinetetracarboxylic acid and has a molecular weight of 255.14 g/mol . The compound consists of a pyridine ring carrying four carboxy groups .

Synthesis Analysis

Pyridine-2,3,5,6-tetracarboxylic acid can be formed by heating carbodinicotinic acid (pyridine-2,3,5-tricarboxylic acid) . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Molecular Structure Analysis

The Pyridine-2,3,5,6-tetracarboxylic acid molecule contains a total of 23 bond(s). There are 18 non-H bond(s), 10 multiple bond(s), 4 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 4 carboxylic acid(s) (aromatic), 4 hydroxyl group(s), and 1 Pyridine(s) .Chemical Reactions Analysis

Pyridine-2,3,5,6-tetracarboxylic acid reacts with Cu (NO 3) 2 · 6H 2 O in the presence of pyridine at room temperature forming a 2D MOF structure . It also reacts with the corresponding rare earth salts or oxides under hydrothermal conditions .Physical and Chemical Properties Analysis

Pyridine-2,3,5,6-tetracarboxylic acid has a molecular weight of 255.14 g/mol, a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 9, and a Rotatable Bond Count of 4 . It also has a Topological Polar Surface Area of 162 Ų and a Heavy Atom Count of 18 .科学研究应用

配位聚合物和结构

吡啶-2,3,5,6-四羧酸已用于配位聚合物和复杂结构的合成。例如,使用这种酸作为配体合成了钴和锰配合物,从而形成了具有反铁磁相互作用的结构(Gao 等,2015)。此外,在涉及这种酸的金属有机骨架结构中观察到一个离散的十六聚水团簇(Ghosh & Bharadwaj,2004)。

金属有机骨架(MOF)

这种化合物在形成金属有机骨架中也起着关键作用。例如,一项研究表明使用吡啶-2,3,5,6-四羧酸将 Cd(II) 螺旋体自组装成 2D 开放骨架结构(Ghosh & Bharadwaj,2006)。另一项研究表明合成了具有独特磁性的三价铁吡啶-2,3,5,6-四羧酸盐配合物(Xu 等,2011)。

光致发光和催化活性

该化合物参与了具有光致发光和催化活性的结构的合成。一项关于基于这种酸和各种金属(如 Cu(II))的配位聚合物的研究讨论了它们的结构和磁性研究,阐明了弱反铁磁相互作用(Ghosh 等,2006)。此外,发现一类包含这种酸的配位聚合物表现出改善的催化活性和光致发光特性(Wang 等,2016)。

化学合成和反应

吡啶-2,3,5,6-四羧酸在各种化学合成过程中也发挥了作用。例如,它被用于合成吡啶稠合苝酰亚胺,这显示出氢键和荧光增强潜力(Ito、Hiroto 和 Shinokubo,2013)。

作用机制

Target of Action

Pyridine-2,3,5,6-tetracarboxylic acid (H4pdtc) primarily targets lanthanide ions . It has been used to synthesize lanthanide coordination polymers . These polymers have been synthesized by reacting the corresponding rare earth salts or oxides with H4pdtc under hydrothermal conditions .

Mode of Action

The compound interacts with its targets through coordination . In the three kinds of structure, H4pdtc displays three different coordination modes . It is an elegant ligand with rich coordination sites and low symmetry .

Biochemical Pathways

It’s known that the compound plays a role in the formation oflanthanide coordination polymers . These polymers have potential applications in various fields, including luminescence, magnetism, and gas storage .

Pharmacokinetics

The synthesis process of the compound has been documented . The compound is synthesized from diethyl-2,6-dimethylpyridine-3,5-dicarboxylate, which is then converted into a dipotassium salt . This process may provide some insight into the compound’s bioavailability.

Result of Action

The primary result of the action of Pyridine-2,3,5,6-tetracarboxylic acid is the formation of lanthanide coordination polymers . These polymers exhibit characteristic luminescence . For example, the complexes of Eu (III) and Tb (III) exhibit the corresponding characteristic luminescence .

Action Environment

The action of Pyridine-2,3,5,6-tetracarboxylic acid is influenced by environmental factors such as temperature and pH . For instance, the synthesis of lanthanide coordination polymers with this compound is carried out under hydrothermal conditions . Furthermore, the reaction conditions can be modified to control the formation of these polymers .

未来方向

生化分析

Biochemical Properties

In biochemical reactions, Pyridine-2,3,5,6-tetracarboxylic acid has been found to interact with various enzymes and proteins . It acts as an elegant ligand, displaying different coordination modes .

Cellular Effects

The effects of Pyridine-2,3,5,6-tetracarboxylic acid on cells and cellular processes are complex and multifaceted. It has been suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, Pyridine-2,3,5,6-tetracarboxylic acid exerts its effects through various mechanisms. It has been suggested that it may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact molecular mechanisms are still being explored.

Metabolic Pathways

Pyridine-2,3,5,6-tetracarboxylic acid is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and may influence metabolic flux or metabolite levels . The specific metabolic pathways it is involved in are still being investigated.

Transport and Distribution

It is believed to interact with certain transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

The subcellular localization of Pyridine-2,3,5,6-tetracarboxylic acid and its effects on activity or function are areas of active research. It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

pyridine-2,3,5,6-tetracarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO8/c11-6(12)2-1-3(7(13)14)5(9(17)18)10-4(2)8(15)16/h1H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDBISOHUUQXHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes H4pdtc a unique ligand in coordination chemistry?

A: H4pdtc possesses a pyridine ring and four carboxylic acid groups, providing multiple coordination sites for metal ions. This versatility allows it to adopt various coordination modes, leading to a wide array of structural motifs in metal complexes, including discrete structures, 1D chains, 2D layers, and intricate 3D frameworks. [, , , , , , , ]

Q2: What kind of structures can H4pdtc form with transition metal ions?

A: H4pdtc demonstrates remarkable flexibility in constructing diverse structures with transition metals. For instance, it forms 1D zigzag double-chain coordination polymers with Zn(II), Ni(II), and Co(II), where the metal centers are bridged by pdtc ligands and capped by 2,2'-bipyridine (bpy) molecules. [] In another example, it assembles into a 3D porous framework with Cu(II) ions and 4,4′-bipyridine (4,4′-bpy), showcasing its potential for creating porous materials. []

Q3: Can H4pdtc form complexes with lanthanide ions?

A: Yes, H4pdtc readily coordinates with lanthanide ions, forming various structures. For example, it forms 1D coordination polymers with La(III), Ce(III), and Pr(III), as well as with Eu(III) and Tb(III). Interestingly, with Sm(III) and potassium ions, H4pdtc assembles into a unique 3D framework featuring a wave-like water tape. []

Q4: Does the structure of H4pdtc complexes influence their properties?

A: Absolutely, the coordination modes of H4pdtc and the resulting structures significantly impact the properties of the complexes. For example, the zinc complex with a 1D double-chain structure exhibits strong fluorescent emission at 325 nm. [] Furthermore, a Tb(III) framework based on H4pdtc displays an intriguing increase in luminescence intensity upon dehydration. []

Q5: What are the potential applications of H4pdtc-based coordination polymers?

A5: The structural diversity and intriguing properties of H4pdtc-based coordination polymers make them promising candidates for various applications, including:

- Luminescent materials: The luminescent properties of certain H4pdtc complexes, particularly those with lanthanide ions, make them potentially valuable for light-emitting devices and sensors. [, , ]

- Gas storage and separation: The porous nature of some H4pdtc-based frameworks suggests potential applications in gas storage and separation technologies. []

Q6: What are the future directions for research on H4pdtc?

A6: Further exploration of H4pdtc chemistry could focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2860188.png)

![4-(benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)morpholine](/img/structure/B2860193.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2860194.png)

![(2S)-1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B2860196.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2860199.png)

![1-(2,5-Dimethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2860206.png)

![N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2860210.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1H-indol-3-yl)methanone](/img/structure/B2860211.png)